Orexin 2 Receptor Agonist 2
Description
Overview of Orexin (B13118510) Neuropeptides and Their Receptors (OX1R and OX2R)
The orexin system is comprised of two neuropeptides, orexin-A (also known as hypocretin-1) and orexin-B (hypocretin-2), which are produced from a common precursor protein called prepro-orexin. frontiersin.org These peptides are synthesized by a specific group of neurons located exclusively in the lateral hypothalamus and surrounding areas. frontiersin.org Despite their localized origin, these orexin-producing neurons project widely throughout the central nervous system, influencing a vast array of physiological processes. frontiersin.orgwikipedia.org
The actions of orexin-A and orexin-B are mediated by two distinct G protein-coupled receptors (GPCRs): the Orexin 1 Receptor (OX1R) and the Orexin 2 Receptor (OX2R). frontiersin.org These receptors, also known as HCRTR1 and HCRTR2 respectively, share approximately 64% sequence similarity in humans. karger.com However, they exhibit different binding affinities for the two orexin peptides. OX1R binds orexin-A with a significantly higher affinity than orexin-B. nih.gov In contrast, OX2R binds both orexin-A and orexin-B with similar high affinities. frontiersin.org This differential affinity suggests distinct physiological roles for each receptor.
| Receptor | Binding Affinity for Orexin-A | Binding Affinity for Orexin-B |
|---|---|---|
| OX1R | High | Low |
| OX2R | High | High |
Endogenous Roles of the Orexin System in Neurobiological Regulation
The orexin system is a critical regulator of several fundamental neurobiological functions, extending far beyond its initial discovery related to appetite. frontiersin.org Its primary and most well-documented role is in the stabilization of wakefulness and the regulation of the sleep-wake cycle. frontiersin.orgnih.gov Orexin neurons are most active during periods of wakefulness and their activity promotes and sustains arousal. nih.gov They achieve this by exciting various wake-promoting neuronal populations, including those that release norepinephrine, serotonin, histamine, and acetylcholine. nih.gov
Beyond sleep and arousal, the orexin system is intricately involved in:
Energy Homeostasis and Feeding Behavior: While initially named for its role in appetite stimulation ("orexis" is Greek for "appetite"), the system's influence on energy balance is complex. wikipedia.orgfrontiersin.org It is thought to link metabolic status with arousal, ensuring an organism is awake and motivated to seek food when energy stores are low. frontiersin.org
Reward and Motivation: Orexin neurons project to key areas of the brain's reward circuitry, such as the ventral tegmental area (VTA) and the nucleus accumbens. nih.govfrontiersin.org This involvement suggests a role in the motivation to seek out pleasurable stimuli, including palatable food and drugs of abuse. nih.govtaylorandfrancis.com
Stress and Emotional Regulation: The orexin system is activated in response to stress and is involved in coordinating the body's response. frontiersin.org It also plays a role in modulating mood, with high levels of orexin-A being associated with happiness and low levels with sadness. wikipedia.org
Autonomic Functions: The system influences various autonomic processes, including blood pressure and heart rate. frontiersin.org
Pathophysiological Implications of Orexin System Dysfunction
Dysfunction of the orexin system can lead to a range of significant health problems. The most prominent and well-understood of these is narcolepsy type 1 , a chronic neurological disorder characterized by excessive daytime sleepiness and cataplexy (sudden loss of muscle tone triggered by strong emotions). wikipedia.orgresearchgate.net This condition is caused by a profound loss of the orexin-producing neurons in the hypothalamus. core.ac.uk
Beyond narcolepsy, evidence suggests that disruptions in the orexin system may contribute to a variety of other conditions, including:
Other Sleep Disorders: Hyper-activation of the orexin system can lead to insomnia. nih.gov
Obesity and Metabolic Disorders: Given its role in energy homeostasis, dysfunction in the orexin system is linked to obesity. wikipedia.org
Depression and Anxiety Disorders: The system's involvement in mood and stress regulation suggests a potential role in the pathophysiology of depression and anxiety. nih.govnih.gov
Addiction: The orexin system's influence on reward pathways may contribute to the development and maintenance of addictive behaviors. frontiersin.org
Takotsubo Syndrome: Recent research has proposed a link between orexin system dysfunction and this stress-induced cardiomyopathy. frontiersin.org
Rationale for the Development of Selective Orexin 2 Receptor Agonists
The profound impact of orexin deficiency in narcolepsy type 1 provides a strong rationale for the development of therapies that can mimic the actions of endogenous orexins. Since the loss of orexin neurons is the root cause of the disorder, replacing the missing signal with an agonist that activates orexin receptors is a direct therapeutic approach. researchgate.net
The focus on developing selective Orexin 2 Receptor (OX2R) agonists stems from several key observations. Studies in animal models have shown that knockout of the OX2R, but not the OX1R, produces a phenotype that closely resembles human narcolepsy. researchgate.net This indicates that the OX2R plays a more critical role in the regulation of sleep and wakefulness than the OX1R. frontiersin.orgkarger.com Therefore, selectively targeting the OX2R is expected to provide the primary therapeutic benefits for treating the core symptoms of narcolepsy, particularly excessive daytime sleepiness. researchgate.net
The development of potent and selective OX2R agonists, such as the investigational compound ALKS 2680, represents a promising new frontier in the treatment of narcolepsy and potentially other hypersomnia disorders. alkermes.comalkermes.com These agonists are designed to address the underlying pathology of the disease by directly stimulating the OX2R, thereby compensating for the lack of endogenous orexin. alkermes.com The goal is to improve wakefulness and control cataplexy, offering a more targeted and potentially more effective treatment than currently available symptomatic therapies. alkermes.comalkermes.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H33FN2O4S |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-[(2R,3S)-1-(cyclopropanecarbonyl)-2-[[4-(3-fluorophenyl)cyclohexyl]oxymethyl]piperidin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C23H33FN2O4S/c1-31(28,29)25-21-6-3-13-26(23(27)17-7-8-17)22(21)15-30-20-11-9-16(10-12-20)18-4-2-5-19(24)14-18/h2,4-5,14,16-17,20-22,25H,3,6-13,15H2,1H3/t16?,20?,21-,22-/m0/s1 |
InChI Key |
BSZKBFQXXVTZBO-AUSJZFAISA-N |
Isomeric SMILES |
CS(=O)(=O)N[C@H]1CCCN([C@H]1COC2CCC(CC2)C3=CC(=CC=C3)F)C(=O)C4CC4 |
Canonical SMILES |
CS(=O)(=O)NC1CCCN(C1COC2CCC(CC2)C3=CC(=CC=C3)F)C(=O)C4CC4 |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Orexin 2 Receptor Agonists
Receptor Binding and Selectivity Profiles
The pharmacological characterization of orexin (B13118510) 2 receptor agonists begins with their binding affinity and functional potency at the receptor. This includes their selectivity for OX2R over the closely related OX1R, which is crucial for understanding their specific biological effects.
The affinity and potency of agonists at the human orexin 2 receptor (hOX2R) are key determinants of their activity. The endogenous peptides, orexin-A and orexin-B, both bind to OX2R with high affinity. nih.govguidetopharmacology.org Specifically, in competitive binding assays, orexin-A and orexin-B exhibit IC₅₀ values of 38 nM and 36 nM, respectively. nih.govguidetopharmacology.org
A variety of synthetic, non-peptide agonists have been developed with high potency at the OX2R. These compounds are often evaluated using in vitro functional assays, such as measuring intracellular calcium mobilization in cells engineered to express the human OX2R. For instance, danavorexton (B3325393) (TAK-925) activates the human recombinant OX2R with a half-maximal effective concentration (EC₅₀) value of 5.5 nM. researchgate.net Another potent agonist, TAK-994, was developed as an orally available therapeutic candidate. frontiersin.org The development of these small-molecule agonists has been accelerated by high-throughput screening campaigns and structure-activity relationship (SAR) studies. patsnap.comacs.org For example, the discovery of TAK-925 began with a moderately potent hit compound (EC₅₀ = 570 nM) that was optimized to yield a highly potent molecule. acs.org
The following table summarizes the potency of various agonists at the human OX2R.
| Compound | Type | Assay | Potency (EC₅₀) at hOX2R |
| Orexin-A | Endogenous Peptide | Calcium Mobilization | 0.20 nM plos.org |
| Orexin-B | Endogenous Peptide | Calcium Mobilization | 0.055 nM plos.org |
| [Ala¹¹, D-Leu¹⁵]Orexin-B | Synthetic Peptide | Calcium Mobilization | 0.055 nM plos.orgnih.gov |
| Danavorexton (TAK-925) | Small Molecule | Calcium Mobilization | 5.5 nM researchgate.netacs.org |
| TAK-994 | Small Molecule | Not Specified | ~10x less potent than TAK-861 d-nb.info |
| TAK-861 | Small Molecule | Calcium Mobilization | 2.5 nM d-nb.inforesearchgate.net |
| Compound 6 (S-config) | Small Molecule | Calcium Mobilization | 2.69 nM researchgate.net |
| Compound 6 (R-config) | Small Molecule | Calcium Mobilization | 0.579 nM researchgate.net |
This table is interactive. Users can sort columns by clicking on the headers.
While the OX2R is less selective than the OX1R regarding the endogenous orexin peptides, the development of synthetic agonists has focused on achieving high selectivity for OX2R. nih.gov Orexin-A is equipotent at both receptors, whereas orexin-B shows a slight (5- to 10-fold) selectivity for OX2R. nih.govwikipedia.org
High selectivity for OX2R over OX1R is a key feature of many modern synthetic agonists. This is important because the two receptors have distinct, though sometimes overlapping, roles in physiology, and selective activation of OX2R is thought to be sufficient for promoting wakefulness. plos.orgsemanticscholar.org For example, danavorexton (TAK-925) demonstrates over 5,000-fold selectivity for human OX2R versus OX1R. researchgate.netpnas.org Similarly, the peptide analog [Ala¹¹, D-Leu¹⁵]Orexin-B is reported to be approximately 1000-fold more selective for OX2R over OX1R. plos.org Another compound, BP1.15205, shows a greater than 600-fold selectivity for the human OX2R. harmonybiosciences.com
The following table provides selectivity data for several OX2R agonists.
| Compound | Type | Selectivity (OX1R/OX2R EC₅₀ Ratio) |
| Orexin-B | Endogenous Peptide | ~5-10 fold wikipedia.org |
| [Ala¹¹, D-Leu¹⁵]Orexin-B | Synthetic Peptide | ~1000 fold plos.org |
| Danavorexton (TAK-925) | Small Molecule | >5000 fold researchgate.netpnas.org |
| OX-201 | Small Molecule | ~1000 fold nih.gov |
| Compound 6 (S-config) | Small Molecule | 461 fold researchgate.net |
| BP1.15205 | Small Molecule | >600 fold harmonybiosciences.com |
This table is interactive. Users can sort columns by clicking on the headers.
To ensure that the observed effects of a selective OX2R agonist are indeed mediated by the target receptor, off-target profiling against a broad panel of other receptors, enzymes, and ion channels is conducted. This is a critical step in drug development to minimize unintended pharmacological effects. patsnap.com For newly developed compounds like TAK-861, in vitro assays against a panel of 102 targets revealed minimal off-target activity at a concentration of 10 μM. d-nb.info Specifically, TAK-861 did not produce more than 50% inhibition or stimulation for most targets, with only minor interactions noted with the cannabinoid CB1 receptor (58% inhibition) and progesterone (B1679170) receptor B (62% inhibition). d-nb.info Similarly, the compound OX-201 was tested against 102 off-targets and showed greater than 50% inhibition or stimulation at 10 μM for only the cannabinoid CB1 receptor (51% inhibition) and progesterone receptor B (53% inhibition), indicating high specificity. nih.gov
G-Protein Coupling and Intracellular Signaling Cascades
Orexin receptors are G protein-coupled receptors (GPCRs) that can interact with multiple G protein subtypes, leading to the activation of diverse intracellular signaling pathways. nih.govneurologylive.com The specific G protein coupling profile of OX2R can be dependent on the cell type, tissue, and stimulating ligand, resulting in a complex signaling landscape. nih.govresearchgate.netfrontiersin.org Upon agonist binding, OX2R has been shown to couple to Gq/11, Gs, and Gi/o protein families. nih.govneurologylive.com
The canonical signaling pathway for orexin receptors involves coupling to the Gq/11 family of G proteins. guidetopharmacology.orgacs.org This was first suggested by the observation that orexin agonists induce a concentration-dependent increase in intracellular calcium ([Ca²⁺]i) in cells expressing OX1R or OX2R. nih.gov Activation of Gq/11 stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), ultimately causing the release of calcium from intracellular stores and the activation of protein kinase C (PKC). nih.govnih.gov Studies have confirmed that the C-terminus of the OX2R appears to be indispensable for efficient coupling to the Gq signaling pathway. spandidos-publications.comsemanticscholar.org
In addition to Gq/11, there is substantial evidence that OX2R also couples to Gs proteins. nih.govfrontiersin.org Activation of the Gs pathway stimulates adenylyl cyclase, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgfrontiersin.org Studies in human adrenal tissue have demonstrated that orexin-A can induce the activation of Gs and a subsequent increase in cAMP production. nih.govfrontiersin.org However, the coupling to Gs may be weaker or more context-dependent compared to Gq coupling. frontiersin.org Some research suggests that OX2R has weaker coupling to Gs than OX1R in certain cell systems. frontiersin.org
The interaction of OX2R agonists with the adenylyl cyclase/cAMP pathway is complex, with reports of both stimulation and inhibition. The activation of Gs proteins by OX2R agonists leads to the stimulation of adenylyl cyclase and an increase in cAMP levels. frontiersin.orgfrontiersin.orgphysiology.org This has been observed in various tissues, including the rat hypothalamus and adrenal cortex. physiology.org
Conversely, OX2R can also couple to pertussis toxin (PTX)-sensitive Gi proteins. nih.govnih.govnih.gov Activation of the Gi pathway inhibits adenylyl cyclase, resulting in a decrease in cAMP production. nih.govnih.gov In primary neuronal cultures from the rat cerebral cortex, both orexin-A and the selective OX2R agonist [Ala¹¹, D-Leu¹⁵]orexin B were found to inhibit forskolin-stimulated cAMP accumulation in a concentration-dependent manner. nih.gov This inhibitory effect was blocked by an OX2R antagonist and abolished by pretreatment with pertussis toxin, confirming the involvement of Gi proteins coupled to OX2R. nih.gov Some studies have even reported a biphasic cAMP response to orexin agonists in cells expressing human OX2R, with a PTX-sensitive inhibitory component, further highlighting the multifaceted nature of OX2R signaling. frontiersin.org
Mechanisms of Intracellular Calcium Mobilization
Activation of the orexin 2 receptor (OX2R) by an agonist initiates a cascade of intracellular events, a key one being the mobilization of intracellular calcium ([Ca2+]i). This process is fundamental to many of the physiological responses mediated by OX2R.
Upon agonist binding, OX2R, which can couple to multiple G proteins including Gq, Gs, and Gi, undergoes a conformational change. oup.commdpi.com The coupling to the Gq subunit of heterotrimeric G proteins is a primary pathway for [Ca2+]i elevation. frontiersin.orgnih.gov This activation of Gq leads to the stimulation of phospholipase C (PLC). nih.govnih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org
IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, which is the main intracellular calcium store. This binding triggers the release of stored Ca2+ into the cytosol, leading to a rapid and transient increase in [Ca2+]i. nih.govacs.org This initial release is often followed by a more sustained influx of extracellular Ca2+ across the plasma membrane. nih.gov Studies in various cell lines, including Chinese hamster ovary (CHO) cells stably expressing OX2R, have demonstrated this characteristic biphasic calcium response upon stimulation with orexin agonists. nih.govworktribe.com
Interestingly, in some native neuronal systems, the Hcrt/Orx-induced elevation of [Ca2+]i appears to be less dependent on the depletion of intracellular stores and more reliant on the influx of extracellular Ca2+. nih.gov This suggests that the precise mechanism of calcium mobilization can be cell-type specific. Furthermore, research indicates that orexin receptors can also activate nonselective cation channels (NSCCs), providing an alternative pathway for Ca2+ entry. nih.gov The complexity of these signaling pathways highlights the diverse mechanisms through which OX2R agonists can modulate intracellular calcium levels to orchestrate cellular responses.
| Agonist | Cell Type | Key Findings on Calcium Mobilization | Reference |
| Orexin-A | CHO-OX2 | Potent stimulation of intracellular calcium release (pEC50 10.31 ± 0.07). | worktribe.com |
| Orexin-A | CHO-OX2 | Increased [Ca2+]i with a pEC50 of 8.30 ± 0.05. | nih.gov |
| Orexin-B | CHO-OX2 | Increased [Ca2+]i with a pEC50 of 8.21 ± 0.07. | nih.gov |
| Orexin A | OX2R-expressing CHO-K1 cells | Elicited a strong, concentration-dependent increase in Ca2+ (EC50 of 35 ± 5 nM). | mdpi.com |
| Hcrt/Orx (Orexin-A) | Mouse dorsal raphe and laterodorsal tegmentum neurons | Evoked long-lasting increases in [Ca2+]i, primarily through influx of extracellular Ca2+. | nih.gov |
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways
The signaling cascade initiated by orexin 2 receptor (OX2R) agonists extends to the activation of mitogen-activated protein kinase (MAPK) pathways, which are crucial for regulating a wide array of cellular processes including cell growth, differentiation, and apoptosis. frontiersin.orgresearchgate.net The two major MAPK pathways activated by OX2R agonists are the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) and the p38 MAPK pathways.
Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Phosphorylation
Activation of OX2R by agonists such as orexin-A and orexin-B leads to the phosphorylation and subsequent activation of ERK1/2 in a time- and dose-dependent manner. nih.govresearchgate.net This activation is a key downstream signaling event observed in various cell types, including CHO cells over-expressing OX2R and the mouse hypothalamus cell line CLU172. nih.gov
The signaling pathway leading to ERK1/2 phosphorylation upon OX2R activation is multifaceted. In many cellular contexts, it is dependent on the Gq/PLC/PKC signaling cascade. nih.govnih.govnih.gov However, studies have also implicated other G-proteins. For instance, in human H295R adrenocortical cells, ERK1/2 activation by orexins involves multiple G-proteins, including Gq, Gs, and Gi. researchgate.net The activation through Gs involves the adenylyl cyclase/cAMP/protein kinase A (PKA) pathway. researchgate.net This highlights the complexity and cell-type-specific nature of the signaling pathways leading to ERK1/2 activation.
Furthermore, research has shown that the potency of ERK1/2 phosphorylation can differ between orexin-A and orexin-B, suggesting ligand-specific effects on OX2R-mediated signaling. researchgate.net The temporal dynamics of ERK1/2 phosphorylation are also noteworthy, with rapid and transient activation often observed. researchgate.netnih.gov
p38 MAPK Activation
In addition to ERK1/2, OX2R agonists also stimulate the phosphorylation and activation of the p38 MAPK pathway. nih.govfrontiersin.org Similar to ERK1/2, p38 activation occurs in a dose- and time-dependent manner in response to both orexin-A and orexin-B. researchgate.net
The signaling mechanisms leading to p38 activation can differ from those for ERK1/2. While both pathways are predominantly mediated by Gq, p38 activation has also been shown to have a small Gi-component and, in some cases, appears to be independent of the Gq/PLC/PKC pathway. frontiersin.orgresearchgate.net For example, in porcine OX2R, both orexin-A and orexin-B were found to activate p38, and this process was suggested to be independent of the Gq/PLC/PKC and PKA pathways. frontiersin.org In contrast, studies in human H295R cells indicate that the Gq/PLC/PKC pathway is not required for OX2R-mediated p38 MAPK activation, while Gs and Gi pathways play a role. researchgate.net These findings underscore the differential regulation of MAPK pathways downstream of OX2R.
| MAPK Pathway | Agonist(s) | Cell Type | Key Findings on Activation | Reference |
| ERK1/2 | Orexin-A, Orexin-B | CHO-OX2R, CLU172 | Short-term phosphorylation observed. | nih.gov |
| ERK1/2 | Orexin-A, Orexin-B | pOX2R-expressing cells | Activated ERK1/2. | frontiersin.org |
| ERK1/2 | Orexin-A, Orexin-B | Human H295R | Activation mediated by Gq, Gs, and Gi proteins. | researchgate.net |
| p38 | Orexin-A, Orexin-B | pOX2R-expressing cells | Activated p38, independent of Gq/PLC/PKC and PKA pathways. | frontiersin.org |
| p38 | Orexin-A, Orexin-B | Human H295R | Activation predominantly Gq- and to a lesser extent Gs-mediated, with a small Gi-component. Not reliant on the Gq/PLC/PKC pathway. | researchgate.net |
Role of Protein Kinase C (PKC) in Downstream Signaling
Protein Kinase C (PKC) emerges as a critical signaling node in the intracellular cascades initiated by the activation of the orexin 2 receptor (OX2R). nih.govnih.gov Upon agonist binding to OX2R and subsequent Gq protein activation, phospholipase C (PLC) is stimulated, leading to the production of diacylglycerol (DAG). frontiersin.org DAG, in conjunction with Ca2+, is a potent activator of several PKC isoforms.
The activation of PKC has significant downstream consequences. In many cell types, PKC is a key mediator of the MAPK/ERK signaling pathway. nih.govnih.gov For instance, in CHO cells over-expressing OX2R, the inhibition of PKC with the inhibitor GF 109203X was shown to eliminate the phosphorylation of both ERK and CREB (cAMP response element-binding protein), indicating that conventional and novel isoforms of PKC are responsible for this downstream signaling. nih.gov This establishes a clear Gq/PLC/PKC/ERK signaling axis for OX2R.
However, the role of PKC can be cell-type dependent. In contrast to the findings in CHO cells, ERK phosphorylation induced by orexin B in the mouse hypothalamus neuron cell line CLU172 was not inhibited by a PKC inhibitor, suggesting that these cells may utilize a different downstream pathway for ERK activation. nih.gov Furthermore, while the activation of ERK1/2 by orexins often involves PKC, the activation of p38 MAPK can be PKC-independent. frontiersin.orgresearchgate.net This differential involvement of PKC highlights the complexity and specificity of the signaling networks governed by OX2R activation.
Beta-Arrestin Recruitment and Receptor Internalization Dynamics
Following agonist binding and activation, G protein-coupled receptors like the orexin 2 receptor (OX2R) are subject to regulatory processes that modulate their signaling, primarily desensitization and internalization. Beta-arrestins (β-arrestins) are key proteins in orchestrating these events. nih.gov
Upon agonist-induced activation, OX2R is phosphorylated on specific serine and threonine residues within its intracellular domains, particularly the C-terminal tail, by G protein-coupled receptor kinases (GRKs). nih.gov7tmantibodies.com This phosphorylation event creates a high-affinity binding site for β-arrestins (both β-arrestin 1 and β-arrestin 2). nih.govspandidos-publications.com The recruitment of β-arrestin to the activated receptor sterically hinders its coupling to G proteins, leading to the desensitization of G protein-mediated signaling. spandidos-publications.com
Beyond desensitization, β-arrestin binding initiates the process of receptor internalization. spandidos-publications.com The β-arrestin-receptor complex is targeted to clathrin-coated pits for endocytosis, effectively removing the receptor from the cell surface and further attenuating the cellular response to the agonist. researchgate.net Studies have shown that the C-terminal domain of OX2R, specifically the region containing amino acids 385-414, is a major site for the physical association with β-arrestin and is crucial for agonist-induced internalization. spandidos-publications.com This region contains several potential phosphorylation sites that are important for coupling to β-arrestin. spandidos-publications.com
Interestingly, the potency for β-arrestin recruitment to OX2R has been observed to be significantly lower than that for G protein activation, suggesting distinct pharmacological profiles for these two downstream events. nih.gov The interaction between OX2R and β-arrestins is more stable compared to that of the orexin 1 receptor (OX1R), which may be attributed to more extensive phosphorylation sites on OX2R. nih.gov This sustained interaction can have implications for the duration of signaling and the ultimate fate of the internalized receptor.
| Process | Key Molecules | Key Findings | Reference |
| β-Arrestin Recruitment | β-arrestin 1, β-arrestin 2, GRKs | Agonist-induced phosphorylation of OX2R C-terminus promotes β-arrestin binding. Potency for recruitment is lower than for G protein activation. | nih.gov7tmantibodies.com |
| Receptor Internalization | β-arrestins, Clathrin | The 385-414 amino acid region of the OX2R C-terminal domain is critical for β-arrestin association and subsequent internalization. | spandidos-publications.com |
Agonist-Receptor Interaction Mechanisms
The binding of an agonist to the orexin 2 receptor (OX2R) is a highly specific molecular event that triggers the conformational changes necessary for receptor activation. The interaction involves a complex interplay of forces and contacts between the agonist molecule and specific amino acid residues within the receptor's binding pocket.
For the endogenous peptide agonists, orexin-A (OXA) and orexin-B (OXB), both the N-terminal and C-terminal domains of the peptides are involved in receptor binding and activation. acs.org The C-terminal region of the orexins, which is more conserved between OXA and OXB, is thought to be crucial for agonist activity, with the C-terminal α-helices playing a key role. acs.orgacs.org Cryo-electron microscopy studies have revealed that the extended C-terminal segment of the peptide reaches deep into the core of the OX2R, stabilizing an active conformation. vilniustech.lt
Small-molecule agonists have been developed that also bind within the orthosteric pocket of OX2R, deep inside the transmembrane domain. vilniustech.lt These small molecules can make key interactions similar to those of the endogenous peptides to stabilize the active state of the receptor. vilniustech.lt
Molecular dynamics simulations have provided further insights into the stability of different binding modes. One proposed stable binding mode for the C-terminus of orexin-A involves interactions with transmembrane helices (TMs) of the receptor, with the C-terminal carbonyls forming specific interactions. acs.org Site-directed mutagenesis studies have identified several key residues within the transmembrane domains and extracellular loops of OX2R that are critical for agonist binding and receptor activation. acs.org These studies, combined with structural data, are crucial for understanding the molecular determinants of agonist efficacy and selectivity, and for the rational design of novel OX2R agonists. acs.orgvilniustech.lt
Orthosteric Binding Site Analysis
The orthosteric binding site of the Orexin 2 Receptor (OX2R) is the primary pocket where endogenous orexin peptides and synthetic agonists bind to initiate receptor activation. This site is located deep within the transmembrane (TM) helical bundle. researchgate.netnih.gov While the binding sites for OX1R and OX2R are highly conserved, subtle differences in amino acid residues allow for the development of subtype-selective compounds. nih.govacs.org The two residues that differ within the orthosteric pockets of OX1R and OX2R are at positions 2.61 (Ser in OX1R, Thr111 in OX2R) and 3.33 (Ala in OX1R, Thr135 in OX2R). nih.govacs.org
Analysis of agonist-bound structures reveals that both peptide and small-molecule agonists occupy this orthosteric pocket, making key interactions with residues from multiple transmembrane helices. nih.govresearchgate.net For the endogenous peptide Orexin-B (OxB), the C-terminal segment (residues N20–M28) extends far into the receptor core, forming an extensive interface with all TM helices except TM1, as well as with extracellular loops ECL2 and ECL3. nih.gov
Small-molecule agonists, such as TAK-925 and a diarylsulfonamide agonist referred to as compound 1, bind at the same site occupied by antagonists like suvorexant. nih.govrcsb.org Despite this overlap, their interactions with the receptor trigger activating conformational changes. A crucial residue in the binding pocket is Glutamine 134 (Q134^3.32). frontiersin.orgnih.gov This residue undergoes a significant conformational switch upon agonist binding compared to its position in the antagonist-bound inactive state. nih.gov Agonists form a hydrogen bond with the upward-shifted Q134^3.32, a key step in stabilizing the active conformation of the receptor. helsinki.fi
The binding of agonists within this site is stabilized by a network of hydrophobic and polar interactions. For instance, the amidated C-terminus of OxB is within hydrogen bonding distance of Tyrosine 354 (Y354^7.43) at the base of the pocket. nih.gov Other residues identified as critical for agonist interaction include those in a proposed "agonistic tetrad" (Thr111, Asp115, His350, and Tyr354), which are thought to be responsible for eliciting the agonistic effect. mdpi.com
| Agonist | Interacting OX2R Residues | Interaction Type/Comment | Source |
|---|---|---|---|
| Orexin-B (OxB) | Q1343.32, F2275.42, T2315.46, I3206.51, N3246.55, Y3437.32, F3467.35, H3507.39, Y3547.43 | Forms an extensive interface involving hydrophobic and polar interactions. The amidated C-terminus interacts with Y3547.43. | nih.govfrontiersin.org |
| TAK-925 | Q1343.32 | Binds at the same site as antagonists but interacts with TM helices to trigger activating microswitches. Q1343.32 undergoes a large conformational switch. | nih.govrcsb.org |
| Compound 1 | Q1343.32, H3507.39 | Binds deep in the orthosteric pocket. The interaction with Q1343.32 is a shared mechanism of activation with OxB. The interaction differs from antagonists which often involve water-mediated bonds with H3507.39. | nih.govresearchgate.net |
| General Agonists | Thr1112.61, Asp115, His3507.39, Tyr3547.43 | Proposed "agonistic tetrad" responsible for eliciting the agonistic effect. | mdpi.com |
Structural Insights into Agonist-Bound OX2R Conformation
The binding of an agonist to the orthosteric site of the OX2R induces a series of profound conformational changes, transitioning the receptor from an inactive to an active state capable of coupling with intracellular G proteins. nih.govpatsnap.com These structural rearrangements are essential for signal transduction. High-resolution structural studies using cryo-electron microscopy (cryo-EM) have provided unprecedented insights into the active-state conformation of OX2R, while X-ray crystallography of antagonist-bound structures offers a valuable baseline for comparison. nih.govnih.gov
Cryo-EM has been instrumental in revealing the molecular architecture of OX2R in its active state, complexed with G proteins and bound to either the endogenous peptide agonist OxB or synthetic small-molecule agonists like compound 1 and TAK-925. nih.govfrontiersin.orgrcsb.org These studies show that upon agonist binding, the receptor undergoes a canonical G protein-coupled receptor (GPCR) activation mechanism. helsinki.fi
A hallmark of OX2R activation is a significant outward movement of the intracellular half of transmembrane helix 6 (TM6), which creates a crevice for the G protein to bind deep within the receptor core. nih.govhelsinki.fi Concurrently, rearrangements are observed in TM5 and TM7. nih.gov Comparison of the active-state structures with inactive-state models reveals the conformational changes that key residues undergo. nih.govnih.gov Notably, the side chain of Q134^3.32 moves to form a hydrogen bond with the agonist, stabilizing the active conformation. helsinki.fi The structures of OX2R bound to OxB and compound 1 are very similar, indicating a common activation mechanism despite the different nature of the ligands. nih.gov
Cryo-EM studies of TAK-925-bound OX2R further illuminate the activation process, revealing how the agonist binding at the same site as antagonists can nevertheless trigger activating "microswitches." rcsb.org These structures, resolved in complex with either Gq or Gi proteins, also help to rationalize OX2R's preference for coupling to specific G protein subtypes. rcsb.orgresearchgate.netresearchgate.net
| Study Focus | Key Findings | Resolution | Source |
|---|---|---|---|
| OX2R-OxB-G protein complex | Revealed the C-terminus of OxB extending into the receptor core. Showed outward swing of TM6 and rearrangement of TM5 and TM7, consistent with GPCR activation. | 3.10 Å | nih.gov |
| OX2R-Compound 1-G protein complex | Small molecule binds deep in the orthosteric pocket, mimicking key interactions of OxB. Highlighted the role of Q1343.32 in stabilizing the active state. | 3.00 Å | nih.govrcsb.org |
| OX2R-TAK-925-Gq/Gi protein complexes | Demonstrated that TAK-925 binds in the antagonist pocket but triggers activating microswitches. Provided structural basis for G protein coupling selectivity. | 3.17 Å | rcsb.orgresearchgate.net |
To date, high-resolution X-ray crystal structures of the OX2R have been solved primarily with the receptor bound to antagonists, such as suvorexant and EMPA. nih.govresearchgate.net While these structures represent the inactive conformation of the receptor, they are invaluable for comparative analysis and for understanding the molecular changes required for activation.
The crystal structure of OX2R bound to suvorexant, solved at 2.5 Å resolution, shows the antagonist adopting a horseshoe-like conformation deep within the orthosteric pocket. nih.gov In this inactive state, the receptor is stabilized by a network of extracellular salt bridges, and the transmembrane helices are locked in a conformation that prevents activation. nih.gov For example, antagonists like suvorexant engage with H350^7.39 via water-mediated hydrogen bonds, an interaction network that is distinct from that observed in agonist-bound active states. frontiersin.orgresearchgate.net
By comparing these antagonist-bound inactive structures with the agonist-bound active structures obtained via cryo-EM, a clear mechanism for activation and inhibition emerges. nih.govresearchgate.net The binding of an agonist disrupts the constraining interactions seen in the inactive state and promotes the large-scale conformational rearrangements, particularly the outward swing of TM6, necessary for G protein coupling and signal transduction. nih.govhelsinki.fi Furthermore, X-ray analysis of the agonist compound 16 (TAK-925) itself revealed a unique but stable axial-axial conformation between its piperidine (B6355638) and cyclohexane (B81311) rings, which is considered favorable for its potent agonistic activity on OX2R. nih.gov
Structure Activity Relationship Sar and Rational Design of Orexin 2 Receptor Agonists
Synthetic Methodologies for Novel Orexin (B13118510) 2 Receptor Agonist Scaffolds
The discovery of non-peptidic OX2R agonists has spurred the development of diverse synthetic routes to access novel chemical scaffolds. Early efforts focused on modifying known orexin receptor antagonists to convert them into agonists. A significant advancement came with the creation of scaffolds designed to mimic the bioactive conformation of endogenous orexin peptides. Two prominent examples of such scaffolds are the naphthalene-based derivatives and compounds featuring a 1,3,5-trioxazatriquinane core.
The synthesis of naphthalene (B1677914) derivatives was strategically designed to restrict the flexible bond rotation of the diarylsulfonamide agonist, YNT-185. researchgate.netresearchgate.netnih.gov This was achieved by designing 2,7- and 1,7-diaminonaphthalene (B3253518) derivatives to mimic the "extended" and "bent" conformations of YNT-185, respectively. nih.gov The synthetic schemes typically involve standard amide bond formation and sulfonylation reactions to build the final molecules from commercially available naphthalene precursors.
Another innovative approach involves the use of a 1,3,5-trioxazatriquinane (TriMER) skeleton. dovepress.com This rigid, bowl-shaped core serves as a three-dimensional scaffold for the precise placement of pharmacophoric groups. The synthesis of these complex molecules has been a challenge, with researchers developing asymmetric synthetic routes to control the stereochemistry of the final compounds. A key step in one such synthesis was the Katsuki-Sharpless asymmetric epoxidation, which allowed for the creation of specific stereoisomers for biological evaluation. dovepress.com These methodologies enable the systematic exploration of the chemical space around these core structures, facilitating the optimization of agonist activity.
Impact of Chemical Modifications on OX2R Agonist Potency and Selectivity
Systematic chemical modifications of agonist scaffolds have provided deep insights into the SAR of OX2R activation. Studies on naphthalene-based agonists have revealed several key determinants of potency and selectivity. For instance, it was discovered that derivatives based on a 1,7-naphthalene core, which favor a "bent" conformation, exhibit superior agonist activity compared to their 2,7-naphthalene ("extended" form) counterparts. researchgate.netresearchgate.net
Further optimization of the 1,7-naphthalene series demonstrated the critical role of the amide group's conformation. A twisting of the amide unit out of the plane of the naphthalene ring was found to be important for enhancing agonist activity. researchgate.netresearchgate.net The introduction of a methyl group at the 2-position of the 1,7-naphthalene ring led to a significant increase in potency, resulting in the discovery of compound 28c , a potent OX2R agonist with an EC50 of 9.21 nM for OX2R. researchgate.netresearchgate.net
| Compound | Core Scaffold | Key Modification | OX2R EC50 (nM) | OX1R EC50 (nM) | Selectivity (OX1R/OX2R) |
|---|---|---|---|---|---|
| YNT-185 | Diarylsulfonamide | Parent Compound | 28 | >3000 | >107 |
| 12c | 1,7-Naphthalene | meta-methoxy | 22.7 | 232 | 10.2 |
| 12d | 1,7-Naphthalene | para-methoxy | 51.1 | 654 | 12.8 |
| 28c | 1,7-Naphthalene | 2-methyl substitution | 9.21 | 148 | 16.1 |
In the 1,3,5-trioxazatriquinane series, modifications focused on the side chains extending from the core scaffold. It was found that derivatives with a cis side-chain configuration were active as OX2R agonists. dovepress.com The nature of the terminal hydrophobic substituents and the linking groups (carbamates or sulfonamides) also played a crucial role in determining agonist activity. The stereochemistry of the core was also found to be critical, with the (+)-enantiomers of compounds 20d and 28d being identified as the eutomers (the more potent stereoisomers) for OX2R agonism. dovepress.com
| Compound | Stereochemistry | OX2R EC50 (µM) | Key Feature |
|---|---|---|---|
| (+)-20d | Eutomer | 3.87 | Identified as active stereoisomers |
| (+)-28d | Eutomer | 1.62 |
Computational Chemistry Approaches in Lead Optimization
Computational chemistry has become an indispensable tool in the rational design and optimization of OX2R agonists. The availability of high-resolution structures of the OX2R, particularly in its active state complexed with an agonist, has revolutionized the application of these methods. mdpi.comresearchgate.net
Molecular docking is a powerful technique used to predict the preferred orientation of a ligand when bound to a receptor. For OX2R agonists, docking simulations have been instrumental in rationalizing observed SAR data. For example, the superior activity of the 1,7-naphthalene derivatives over the 2,7-isomers was supported by docking studies, which showed that the "bent" conformation of the 1,7-derivatives achieved a more favorable binding mode within the receptor's orthosteric pocket. researchgate.netresearchgate.net
These simulations, often performed using the cryo-EM structure of an agonist-bound OX2R, can reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for receptor activation. researchgate.net Docking studies of the potent agonist 28c showed specific interactions that were consistent with its high activity, thereby validating the computational model and providing a structural basis for the SAR. researchgate.netresearchgate.net
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done through either ligand-based or structure-based approaches. While detailed case studies on the discovery of entirely new OX2R agonist chemotypes through virtual screening are not extensively documented in the available literature, the methodology holds significant promise.
Structure-based virtual screening (SBVS) would involve docking millions of commercially available or proprietary compounds into the agonist binding site of the active-state OX2R structure. mdpi.com Compounds that show favorable docking scores and form key interactions deemed necessary for agonism would be selected for experimental testing. One study that used SBVS to find OX2R modulators successfully identified compounds with affinity for the receptor, although they were ultimately characterized as antagonists. mdpi.com This highlights both the potential and the challenges of using virtual screening to identify agonists, as binding affinity does not always translate to functional activation.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect, in this case, OX2R agonism. ajchem-a.com A pharmacophore model can be generated either based on the structure of the receptor's binding site (structure-based) or by aligning a set of known active molecules (ligand-based).
For OX2R agonism, a structure-based pharmacophore could be derived from the key interaction points between a known agonist and the receptor, as observed in the cryo-EM structure. researchgate.netresearchgate.net This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, all with specific geometric constraints. Such a model could then be used as a 3D query to screen virtual compound libraries to find novel molecules that match the pharmacophoric features, and thus are more likely to be OX2R agonists. One study developed a pharmacophore model based on known antagonists and, through screening, identified several compounds with weak agonist activity, demonstrating the potential of this approach to find molecules with the desired functional effect. ajchem-a.com
Identification of Key Structural Features for OX2R Activation
The culmination of SAR studies and computational modeling has led to the identification of several key structural features and interactions that are crucial for the activation of the OX2R.
Specific polar interactions are also critical. Docking studies have highlighted the importance of hydrogen bonds with particular residues within the binding pocket. For instance, interactions with a histidine residue have been implicated as being important for the binding of potent naphthalene-based agonists. nih.gov The carboxy-terminal segment of the endogenous peptide agonist, orexin-B, penetrates deep into the receptor core, forming an extensive network of polar and hydrophobic interactions that stabilize the active conformation. mdpi.com Small-molecule agonists are thought to mimic some of these key interactions within the same pocket. mdpi.comresearchgate.net
Finally, hydrophobic and van der Waals interactions play a significant role in anchoring the agonist within the orthosteric pocket. The proper positioning of hydrophobic and aromatic groups to interact with complementary nonpolar residues in the receptor is essential for achieving high-affinity binding, which is a prerequisite for potent agonism. The rational design of future OX2R agonists will continue to rely on refining molecules to optimize this complex interplay of conformational, polar, and nonpolar interactions.
Preclinical Neuropharmacology and Behavioral Efficacy of Orexin 2 Receptor Agonists
Investigation in Animal Models of Sleep-Wake Regulation
Animal models, particularly rodents, are fundamental for investigating the role of OX2R agonists in sleep-wake regulation. These studies provide foundational insights into how these compounds influence normal sleep-wake patterns, which is essential before testing them in disease models.
A primary and consistent finding across numerous preclinical studies is the potent wake-promoting effect of selective OX2R agonists. Administration of these compounds to wild-type animals during their normal sleep period robustly increases the duration of wakefulness.
For instance, the subcutaneous administration of the selective OX2R agonist TAK-925 to ICR mice during their sleep phase resulted in a significant increase in total wakefulness time. acs.org Similarly, the nonpeptide agonist YNT-185 was also shown to promote wakefulness in wild-type mice. semanticscholar.org Another novel agonist, BP1.15205, demonstrated significant, dose-dependent increases in total wake time and prolonged the latency to sleep onset in wild-type mice. oup.com Further studies using new phenylglycine-like scaffold OX2R agonists also confirmed their ability to stabilize wakefulness and increase the total time spent awake in healthy dogs. nih.gov The experimental agonist OX201 has also been shown to effectively improve wakefulness. youtube.com These findings collectively establish that direct activation of OX2R is a viable mechanism for enhancing and sustaining arousal.
Table 1: Effects of Orexin (B13118510) 2 Receptor Agonists on Wakefulness in Wild-Type Animals
| Compound | Animal Model | Key Finding | Reference |
|---|---|---|---|
| TAK-925 | ICR Mice | Significantly increased total wakefulness time during the sleep phase. | acs.org |
| YNT-185 | Wild-Type Mice | Demonstrated wake-promoting effects. | semanticscholar.org |
| BP1.15205 | Wild-Type Mice | Caused dose-dependent increases in total wakefulness and sleep latency. | oup.com |
By promoting wakefulness, OX2R agonists consequently alter the architecture of sleep, primarily by reducing the time spent in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. The orexin system is known to stabilize the arousal state, thereby preventing inappropriate transitions into sleep. researchgate.net Preclinical data supports this, showing that activation of OX2R suppresses sleep states. For example, the dual orexin receptor agonist AEX-41 was found to not only increase wakefulness but also significantly reduce the duration of REM sleep in orexin knockout mice. biospace.com While detailed analyses of NREM sleep stages are less frequently reported in agonist studies, the substantial increase in wakefulness inherently implies a corresponding decrease in total sleep time, encompassing both NREM and REM sleep.
The arousal states induced by OX2R agonists are characterized by specific patterns in electroencephalographic (EEG) and electromyographic (EMG) recordings. These neurophysiological measures are the gold standard for differentiating between wakefulness, NREM sleep, and REM sleep. nih.gov
Wakefulness is defined by low-amplitude, high-frequency EEG activity combined with high muscle tone recorded by EMG. nih.gov
NREM sleep is characterized by high-amplitude, slow-wave EEG signals and reduced EMG activity. nih.gov
REM sleep is identified by a theta-wave dominant EEG and a state of muscle atonia (exceptionally low EMG signal). nih.gov
Studies assessing OX2R agonists like TAK-925 and OX-201 have relied on these EEG/EMG criteria to quantify the increase in wakefulness. acs.orgnih.gov The arousal promoted by these compounds is characterized by a sustained period of desynchronized (low-amplitude) EEG and high EMG tone, consistent with a physiological wakeful state. While most detailed quantitative EEG (qEEG) data comes from human studies, the findings are informative for preclinical characterization. The OX2R agonist ALKS 2680 was shown to decrease EEG power in the delta and theta bands (associated with sleepiness) and increase power in beta and gamma bands, which are linked to wakefulness and vigilance. researchgate.net This suggests that OX2R agonists shift brain activity towards a signature of alertness.
A stable sleep-wake cycle is characterized by consolidated periods of wakefulness and sleep. Fragmentation, or the frequent and abrupt switching between these states, is a hallmark of orexin deficiency. acs.org Preclinical studies have shown that OX2R agonists can effectively consolidate the wakeful state and reduce this fragmentation. The selective OX2R agonist danavorexton (B3325393) was shown to reduce sleep-wakefulness fragmentation in a mouse model of narcolepsy. pnas.orgnih.gov Furthermore, the peptidic OX2R agonist, [Ala11, D-Leu15]-orexin-B, also demonstrated the ability to suppress the fragmentation of wakefulness in orexin knockout mice. nih.gov However, some evidence suggests the complete resolution of fragmentation may be complex, as the agonist YNT-185 did not fully suppress this symptom, hinting that co-activation of OX1R might play a supplementary role in stabilizing the sleep-wake cycle under certain conditions. nih.gov
Efficacy in Preclinical Models of Narcolepsy-Cataplexy
The most critical preclinical validation for OX2R agonists comes from their performance in animal models that replicate the core symptoms of narcolepsy. These models are typically generated by disrupting the orexin system, either by genetic deletion of the orexin gene or its receptors, or by targeted ablation of orexin-producing neurons. youtube.comsemanticscholar.org
Mice lacking the orexin gene (orexin knockout) or the OX2R specifically (OX2R knockout) display a phenotype that closely mirrors human narcolepsy type 1, including severe fragmentation of wakefulness and cataplexy-like episodes (sudden loss of muscle tone). nih.govresearchgate.netpnas.org These models have been invaluable for demonstrating the therapeutic potential of OX2R agonists.
Numerous studies have shown that administering selective OX2R agonists to these mice can significantly ameliorate narcoleptic symptoms.
Danavorexton (TAK-925) reduced both sleep/wake fragmentation and the frequency of cataplexy-like episodes in orexin/ataxin-3 mice, a model where orexin neurons are progressively lost. pnas.orgnih.gov Crucially, the wake-promoting effects of danavorexton were absent in mice lacking the OX2R, confirming its on-target mechanism. pnas.org
YNT-185 , another selective OX2R agonist, effectively suppressed cataplexy-like episodes in both orexin knockout and orexin neuron-ablated mice. semanticscholar.orgnih.gov
BP1.15205 demonstrated robust, dose-dependent reductions in the number and duration of cataplexy-like episodes in orexin/ataxin-3 transgenic mice. oup.com
OX201 , an experimental agonist, was shown to nearly eliminate cataplexy in a narcoleptic mouse model. youtube.com
Intriguingly, research using the agonist OX201 in concert with sophisticated genetic tools has begun to map the specific neural circuits through which these therapeutic effects are mediated. This work revealed that OX2R activation in the posterior hypothalamus and basal forebrain is critical for promoting wakefulness, whereas its activation in the ventrolateral periaqueductal gray, a brainstem region, is responsible for the suppression of cataplexy. youtube.com
Table 2: Efficacy of Orexin 2 Receptor Agonists in Orexin-Deficient Mouse Models
| Compound | Animal Model | Effect on Wakefulness/Fragmentation | Effect on Cataplexy-Like Episodes | Reference |
|---|---|---|---|---|
| Danavorexton (TAK-925) | Orexin/ataxin-3 Mice | Reduced sleep/wake fragmentation | Reduced cataplexy-like episodes | pnas.orgnih.gov |
| YNT-185 | Orexin Knockout & Neuron-Ablated Mice | Did not fully suppress fragmentation | Suppressed cataplexy-like episodes | semanticscholar.orgnih.gov |
| [Ala11, D-Leu15]-orexin-B | Orexin Knockout Mice | Suppressed fragmentation of wakefulness | Suppressed cataplexy-like episodes | nih.gov |
| BP1.15205 | Orexin/ataxin-3 Mice | Increased wakefulness | Dose-dependent reduction in number and duration | oup.com |
| OX201 | Orexin Neuron-Ablated Mice | Improved wakefulness | Nearly eliminated cataplexy | youtube.com |
Orexin Neuron-Ablated Mouse Models (e.g., orexin/ataxin-3 transgenic mice)
To study the effects of OX2R agonists in a condition that closely mimics NT1, researchers widely use orexin neuron-ablated mouse models. A prominent example is the orexin/ataxin-3 transgenic mouse. nih.govpnas.org In this model, the expression of a toxic protein, ataxin-3, is specifically targeted to orexin-producing neurons, leading to their progressive loss after birth. elifesciences.org This specific ablation of orexin neurons results in a phenotype that mirrors the symptoms of human narcolepsy, including fragmented sleep-wake cycles and cataplexy-like episodes. nih.govelifesciences.org These models are invaluable for demonstrating that the therapeutic effects of OX2R agonists are due to the replacement of the missing orexin signaling. For instance, the efficacy of agonists like danavorexton and YNT-185 has been confirmed in orexin/ataxin-3 mice and other orexin-deficient models, but not in mice lacking the orexin receptors themselves, providing strong evidence for their mechanism of action. nih.govpnas.org
Assessment of Cataplexy-Like Episode Reduction
A key symptom of narcolepsy is cataplexy, the sudden loss of muscle tone triggered by strong emotions. nih.gov In mouse models, this is studied through cataplexy-like episodes, which are periods of behavioral arrest. Orexin 2 receptor agonists have demonstrated significant efficacy in reducing these episodes.
Studies with various selective OX2R agonists show a marked suppression of cataplexy-like events in orexin-deficient mice. pnas.orgplos.org For example, administration of the nonpeptide OX2R agonist YNT-185 suppressed these episodes in orexin neuron-ablated mice. nih.gov Similarly, danavorexton has been shown to reduce cataplexy-like episodes in orexin/ataxin-3 mice during their active phase. pnas.orgresearchgate.netnih.gov The peptidic OX2R-selective agonist, [Ala11, D-Leu15]-orexin-B, also reduced the number of cataplexy-like episodes to a degree comparable to the non-selective orexin-A agonist. plos.orgresearchgate.net These findings underscore the critical role of OX2R signaling in the regulation of muscle tone and its potential as a therapeutic target for cataplexy. elifesciences.org
| Compound | Mouse Model | Effect on Cataplexy-Like Episodes | Reference |
|---|---|---|---|
| Danavorexton (TAK-925) | orexin/ataxin-3 | Reduced cataplexy-like episodes during the active phase. | pnas.orgresearchgate.netnih.gov |
| YNT-185 | orexin neuron-ablated | Suppressed cataplexy-like episodes. | nih.gov |
| [Ala11, D-Leu15]-orexin-B | orexin knockout | Reduced the number of cataplexy-like episodes. | plos.orgresearchgate.net |
| OX-201 | orexinDTR | Substantially improved cataplexy. | nih.gov |
Long-Term Effects on Sleep-Wake Parameters
Beyond acute effects, the long-term efficacy of OX2R agonists on sleep-wake architecture is a critical area of investigation. Studies involving repeated administration of these compounds have shown sustained improvements in wakefulness and sleep consolidation without evidence of tolerance.
In orexin/ataxin-3 mice, both acute and repeated administration of danavorexton promoted wakefulness and ameliorated the fragmentation of wakefulness during the animal's active phase. nih.gov This suggests a low risk of receptor desensitization with continued use. nih.gov Similarly, no desensitization was observed after repeated administration of YNT-185 in its ability to suppress cataplexy-like episodes. nih.govpnas.org Furthermore, after the effects of YNT-185 wore off, there was no immediate rebound sleep, indicating a more naturalistic regulation of the sleep-wake cycle. nih.govpnas.org These findings from long-term studies are crucial as they suggest that OX2R agonists could provide stable, ongoing symptomatic relief for the chronic sleep disturbances associated with narcolepsy.
| Compound | Mouse Model | Long-Term/Repeated Administration Effects | Reference |
|---|---|---|---|
| Danavorexton (TAK-925) | orexin/ataxin-3 | Sustained promotion of wakefulness and amelioration of wake fragmentation; low risk of receptor desensitization. | nih.gov |
| YNT-185 | orexin neuron-ablated | No desensitization observed in cataplexy suppression; no immediate rebound sleep. | nih.govpnas.org |
Anatomical Substrates and Neural Circuitry Mediating OX2R Agonist Actions
The therapeutic effects of OX2R agonists are mediated through their action on specific neural circuits that regulate wakefulness and muscle tone. Research has identified several key brain regions where OX2R activation is critical.
Activation of the Tuberomammillary Nucleus (TMN)
The tuberomammillary nucleus (TMN) of the hypothalamus is a key arousal center, containing the brain's sole population of histamine-producing neurons. nih.gov These neurons are active during wakefulness and are densely innervated by orexin neurons. nih.gov The OX2R is prominently expressed in the TMN, and its activation by orexins is a primary mechanism for promoting arousal. nih.govpnas.org Studies have shown that OX2R-selective agonists directly activate these histaminergic neurons. plos.orgresearchgate.net For example, the peptidic agonist [Ala11, D-Leu15]-orexin-B was shown to selectively increase c-fos expression, a marker of neuronal activation, in the histaminergic neurons of the TMN. plos.orgresearchgate.net Restoring OX2R expression specifically in the TMN region of narcoleptic mice was sufficient to rescue their sleepiness, highlighting the essential role of this nucleus in the wake-promoting effects of orexin signaling. pnas.org
Engagement of Basal Forebrain Neurons
The basal forebrain (BF) is another critical region for the promotion of arousal and cortical activation. nih.gov It contains a diverse population of neurons, including cholinergic neurons that project widely to the cerebral cortex. wm.edu Orexin neurons heavily project to the BF, where both OX1R and OX2R are expressed. nih.govfrontiersin.org The activation of OX2R on BF neurons, including cholinergic cells, is thought to be a key mechanism through which orexin agonists enhance wakefulness and attention. nih.govwm.edu Local administration of orexins into the BF promotes wakefulness. nih.gov Recent studies using focal restoration of OX2R in specific brain regions of narcoleptic mice have shown that OX2R signaling in the BF, along with the TMN, contributes to the stabilization of wakefulness. nih.gov
Role of Ventrolateral Periaqueductal Gray in Cataplexy Suppression
While the TMN and BF are primarily associated with wakefulness, the ventrolateral periaqueductal gray (vlPAG) has emerged as a critical site for the suppression of cataplexy. nih.gov The vlPAG is involved in the regulation of REM sleep and muscle atonia. plos.orgnih.gov Studies have shown that lesioning neurons in the vlPAG can increase REM sleep. plos.org A recent and pivotal study demonstrated a clear anatomical dissociation between the wake-promoting and anti-cataplectic effects of an OX2R agonist. nih.gov In narcoleptic mice where OX2R expression was selectively restored in the vlPAG and the adjacent lateral pontine tegmentum (LPT), the OX2R agonist OX-201 effectively suppressed cataplexy without significantly improving the maintenance of wakefulness. nih.gov Conversely, when OX2R was restored in the TMN and BF, the agonist improved wakefulness but did not suppress cataplexy. nih.gov This indicates that OX2R signaling within the vlPAG/LPT region is a key substrate for preventing the inappropriate muscle atonia that characterizes cataplexy.
Brain-Wide Neuronal Activation Patterns (e.g., c-Fos expression)
The activation of orexin neurons is closely correlated with wakefulness. Studies using c-Fos, a protein commonly used as a marker for neuronal activation, have shown that its expression in orexin neurons is positively correlated with the amount of time an animal is awake and negatively correlated with non-REM and REM sleep states. researchgate.net This indicates that the natural activity of the orexin system is highest during active, wakeful periods.
Selective Orexin 2 Receptor (OX2R) agonists are designed to mimic this natural, wake-promoting activity. While broad c-Fos mapping studies following systemic administration of selective OX2R agonists are not extensively detailed in the available literature, targeted research using advanced mouse models helps to identify the key brain regions where these agonists exert their effects. In studies involving narcoleptic mice, the therapeutic effects of an experimental OX2R agonist were traced to specific neuronal populations. These experiments demonstrated that an OX2R agonist promotes wakefulness by activating neurons in the posterior hypothalamus, which includes the tuberomammillary nucleus (TMN), and the basal forebrain. youtube.com Furthermore, the agonist's ability to reduce cataplexy, a sudden loss of muscle tone, was mediated by activating neurons in the ventrolateral periaqueductal gray of the brainstem. youtube.com These findings highlight the specific pathways through which OX2R agonists produce their effects on arousal and sleep-wake stability.
Excitatory Effects on Specific Neuronal Populations (e.g., histaminergic, serotonergic)
Orexin 2 Receptor (OX2R) agonists exert significant excitatory effects on several key neuronal populations that are critical for maintaining arousal and regulating physiological functions.
Histaminergic Neurons: The tuberomammillary nucleus (TMN) in the posterior hypothalamus is a primary site for wake promotion and contains the brain's sole population of histamine-producing neurons. The orexin system strongly innervates this area, and the wake-promoting effects of OX2R agonists are mediated, in large part, through the direct activation of these histaminergic neurons. youtube.com
Serotonergic Neurons: The raphe nuclei, the brain's principal source of serotonin, are also modulated by the orexin system. Preclinical studies have shown that orexin signaling has an impact on serotonergic neurons, which play a central role in regulating wakefulness, appetite, and glucose metabolism. nih.gov The expression of orexin receptors is not uniform across this system; OX2R is differentially expressed among the various subpopulations of neurons in the dorsal and median raphe nuclei, suggesting a complex and region-specific modulation of serotonergic activity by OX2R agonists. nih.gov
Other Neuronal Populations: Beyond these classical arousal systems, OX2R agonists have been shown to activate other critical neuronal groups.
Dopaminergic Neurons: Orexins directly activate and regulate dopamine (B1211576) (DA) neurons within the ventral tegmental area (VTA), a key hub in the brain's reward and motivation system. uni-luebeck.de
Respiratory Neurons: Selective OX2R agonists activate inspiratory neurons in the pre-Bötzinger complex, as well as phrenic and hypoglossal motoneurons. oup.comresearchgate.netnih.gov This leads to the activation of the diaphragm and genioglossus (tongue) muscles, suggesting a role for OX2R signaling in the regulation of respiratory function. oup.comresearchgate.netnih.gov
Table 1: Effects of OX2R Agonism on Specific Neuronal Populations
| Neuronal Population | Brain Region | Primary Effect |
|---|---|---|
| Histaminergic Neurons | Tuberomammillary Nucleus (TMN) | Activation / Excitation youtube.com |
| Serotonergic Neurons | Raphe Nuclei | Modulation nih.gov |
| Dopaminergic Neurons | Ventral Tegmental Area (VTA) | Activation / Regulation uni-luebeck.de |
| Inspiratory Neurons | pre-Bötzinger Complex | Activation oup.comresearchgate.net |
| Phrenic Motoneurons | Spinal Cord | Activation researchgate.net |
| Hypoglossal Motoneurons | Brainstem | Activation oup.com |
Exploratory Preclinical Research in Broader Neurological Contexts
Potential in Neurodegenerative Disorders
Emerging preclinical research suggests that the orexin system may have a neuroprotective role, indicating a potential therapeutic avenue for neurodegenerative disorders. In a mouse model of Parkinson's disease (PD), treatment with Orexin-A or chemogenetic activation of orexin neurons was found to markedly decrease memory impairment. nih.gov Furthermore, research has implicated OX2R signaling in promoting the survivability of dopaminergic neurons, the progressive loss of which is a hallmark of PD. nih.gov The dual-action mechanism of some newer orexin agonists, which target both orexin receptors and other pathways, is also being explored for its potential to address underlying neurodegenerative processes. biospace.com
Modulation of Cognitive Functions and Attention in Animal Models
The orexin system's role extends beyond simple wakefulness to encompass the modulation of emotional and cognitive behaviors. In preclinical models of social stress, administration of an OX2R agonist was shown to promote resilience and reverse behaviors associated with anxiety and depression. nih.gov Specifically, in mice exhibiting submissive or "susceptible" phenotypes in response to stress, OX2R stimulation reduced fear-related freezing and promoted adaptive decision-making. nih.gov
This anxiolytic effect was associated with the activation of inhibitory neurons within the amygdala. nih.gov Additionally, in animal models of Parkinson's disease, activating the orexin system has been shown to significantly ameliorate memory deficits. nih.gov These findings suggest that OX2R agonists may not only enhance alertness but also positively modulate cognitive and emotional states, particularly under conditions of stress or neurological disease.
Influence on Energy Homeostasis and Metabolism in Animal Models
The orexin system is a critical regulator of energy homeostasis, and OX2R signaling plays a predominant role in this process. Preclinical studies have shown that enhanced orexin-OX2R signaling confers resistance to diet-induced obesity. nih.gov In animal models, prolonged central administration of an OX2R-selective agonist protected against obesity caused by a high-fat diet. nih.gov This effect is achieved through a dual mechanism: promoting energy expenditure and reducing food consumption. nih.gov
Mice with genetically enhanced orexin signaling maintain higher energy expenditure and are resistant to the hyperleptinemia and hyperinsulinemia that typically accompany a high-fat diet. nih.gov Further research has highlighted the differential roles of the two orexin receptors in the context of metabolism. Mice deficient in OX2R, but not Orexin 1 Receptor (OX1R), exhibit decreased energy expenditure. nih.gov The orexin system also plays a key role in brown adipose tissue (BAT) thermogenesis, a crucial component of energy expenditure. frontiersin.org This body of evidence indicates that OX2R agonism has a significant impact on metabolism, primarily by increasing energy output and improving sensitivity to metabolic hormones like leptin. nih.gov
Table 2: Preclinical Effects of OX2R Agonism on Metabolism
| Metabolic Parameter | Effect of Enhanced OX2R Signaling |
|---|---|
| Energy Expenditure | Increased nih.govnih.gov |
| Food Consumption (High-Fat Diet) | Decreased nih.gov |
| Body Weight (High-Fat Diet) | Resistance to Gain / Obesity nih.gov |
| Leptin Sensitivity | Improved nih.gov |
| Brown Adipose Tissue (BAT) Thermogenesis | Modulated / Promoted frontiersin.org |
| Glucose Homeostasis | Modulated nih.gov |
Comparative Preclinical Analysis of Orexin 2 Receptor Agonists
Comparison with Endogenous Orexin (B13118510) Ligands (Orexin-A, Orexin-B)
The endogenous orexin neuropeptides, Orexin-A (hypocretin-1) and Orexin-B (hypocretin-2), are the natural ligands for the orexin receptors. nih.gov Their interaction with these receptors is the basis for comparing the pharmacology of synthetic OX2R agonists. Orexin-A binds with high affinity to both the orexin 1 receptor (OX1R) and OX2R. nih.govaasm.org In contrast, Orexin-B shows a preference for OX2R. nih.gov
Selective OX2R agonists are designed to mimic the wake-promoting effects of endogenous orexins, which are primarily mediated through the OX2R. nih.gov Preclinical studies demonstrate that these synthetic agonists can effectively activate the OX2R. For instance, TAK-994 activates the human OX2R with a half-maximal effective concentration (EC50) of 19 nM. nih.gov Importantly, electrophysiological analyses show that the activation of the endogenous OX2R by the selective agonist danavorexton (B3325393) is very similar to the activation by the native orexin peptide, suggesting that it faithfully reproduces the natural signaling mechanism at the cellular level. nih.gov
| Ligand | Receptor Target | Binding Affinity / Potency (Preclinical Data) | Receptor Selectivity |
|---|---|---|---|
| Orexin-A | OX1R and OX2R | High affinity for both receptors (IC50 for OX1R ≈ 20 nM) nih.gov | Dual/Non-selective |
| Orexin-B | OX1R and OX2R | Higher affinity for OX2R over OX1R (IC50 for OX1R ≈ 420 nM) nih.gov | Preferential for OX2R |
| TAK-994 | OX2R | EC50 ≈ 19 nM nih.gov | >700-fold selective for OX2R over OX1R nih.gov |
| TAK-861 | OX2R | EC50 ≈ 2.5 nM researchgate.net | Highly selective for OX2R researchgate.net |
Differentiation from Dual Orexin Receptor Agonists
While selective OX2R agonists target a specific receptor subtype, dual orexin receptor agonists (DORAs) are designed to activate both OX1R and OX2R, similar to Orexin-A. bioworld.com The primary distinction lies in this receptor selectivity profile. Selective OX2R agonists like TAK-994 and danavorexton are engineered to have high potency for OX2R with minimal activity at OX1R. nih.govnih.gov
This selectivity is therapeutically significant because the two orexin receptors have somewhat distinct physiological roles. While OX2R is strongly linked to the stabilization of wakefulness, OX1R is more associated with functions like reward processing, motivation, and autonomic regulation. researchgate.net By focusing solely on OX2R, selective agonists aim to maximize the therapeutic effect on wakefulness and cataplexy while potentially avoiding effects mediated by OX1R activation. researchgate.net In contrast, dual agonists like AEX-41 are designed to target both receptors concurrently. bioworld.com The therapeutic hypothesis for dual agonists is that activating both receptors might provide a different or broader spectrum of effects, though preclinical development in this area is less advanced than for selective OX2R agonists. bioworld.com
Comparative Behavioral Effects with Other Wake-Promoting Agents in Preclinical Models
In preclinical models of narcolepsy, OX2R agonists have demonstrated robust wake-promoting and anti-cataplectic effects that appear distinct from traditional psychostimulants like modafinil. nih.gov
In orexin/ataxin-3 mice, a model for narcolepsy, the OX2R agonist danavorexton not only promoted wakefulness but also normalized the dysregulated electroencephalogram (EEG) power spectrum, an effect not observed with modafinil. nih.gov This suggests that orexin agonists may restore a more physiological quality of wakefulness compared to other agents. Similarly, the more potent agonist TAK-861 was found to induce highly correlated brain-wide neuronal activation in narcoleptic mouse models, suggesting more efficient and comprehensive wake-promoting effects when compared to modafinil. researchgate.net These findings indicate that by addressing the core pathophysiology of orexin deficiency, OX2R agonists can produce a more restorative and complete therapeutic effect than agents that promote wakefulness through other, less specific neurochemical pathways. nih.govnih.gov
| Compound | Mechanism of Action | Effect on Wakefulness in Narcolepsy Models | Effect on Cataplexy in Narcolepsy Models | Effect on EEG Power Spectrum |
|---|---|---|---|---|
| Danavorexton (OX2R Agonist) | Selective OX2R Activation | Strongly promotes wakefulness nih.govresearchgate.net | Reduces cataplexy-like episodes nih.govresearchgate.net | Normalized dysregulated EEG nih.gov |
| TAK-994 (OX2R Agonist) | Selective OX2R Activation | Promotes wakefulness, maintained with chronic dosing nih.gov | Ameliorates cataplexy-like episodes nih.gov | Not reported |
| Modafinil | Dopamine (B1211576) Transporter Inhibition (primary) | Promotes wakefulness nih.gov | Less effective on cataplexy nih.gov | Did not normalize dysregulated EEG nih.gov |
Pharmacokinetic Considerations in Preclinical Species (e.g., brain penetrability)
For a drug to be effective in the central nervous system, it must be able to cross the blood-brain barrier. Preclinical pharmacokinetic studies are essential to confirm this property. Numerous OX2R agonists have been specifically designed to be brain-penetrant and, in many cases, orally bioavailable. nih.gov
Danavorexton (TAK-925) was developed as a brain-penetrant OX2R agonist, though it has limited oral availability and was primarily studied using intravenous or subcutaneous administration in preclinical and early clinical settings. nih.govnih.gov
TAK-994 was developed as a subsequent, orally available and brain-penetrant OX2R agonist, demonstrating that the therapeutic principle could be translated into a more convenient formulation. nih.gov
ORX750 is another example of an orally administered, selective OX2R agonist in preclinical development. centessa.com
OX-201 is a tool compound used in preclinical research that was noted to have a longer plasma half-life in rodents compared to danavorexton, making it useful for certain experimental paradigms. oup.com
The development of compounds with good oral bioavailability and brain penetration has been a critical step in advancing OX2R agonists toward clinical use, allowing for the potential treatment of chronic conditions like narcolepsy with a simple oral medication. nih.govnih.gov
Advanced Research Methodologies and Future Directions in Orexin 2 Receptor Agonism Research
Development of Novel In Vitro and In Vivo Assays for OX2R Agonist Characterization
The characterization of OX2R agonists requires a suite of specialized assays to determine potency, selectivity, and functional activity.
In Vitro Assays
Cell-based functional assays are fundamental for the initial screening and characterization of OX2R agonists. A common approach involves using engineered cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, that stably express the human orexin (B13118510) 1 (OX1R) and orexin 2 receptors. nih.gov Agonist activity is typically measured by quantifying the mobilization of intracellular calcium following receptor activation, as both OX1R and OX2R can couple to Gq proteins, which triggers this signaling cascade. nih.gov These assays allow for the determination of key parameters like the half-maximal effective concentration (EC50), providing a measure of the compound's potency. High-throughput screening methods have also been developed, utilizing transfected cell lines that co-express the human OX2R and a reporter system, such as an NFAT-responsive luciferase reporter, to rapidly screen large chemical libraries.
For more detailed analysis, radioiodinated ligands are used in competitive binding assays to determine a compound's affinity for the receptor. fens.org Furthermore, electrophysiological analyses can be used to compare the activation mode of endogenous OX2R by novel agonists to that of the native orexin peptides, ensuring a similar functional response at the cellular level.
Table 1: In Vitro Potency and Selectivity of Select OX2R Agonists
| Compound | OX2R EC50 (nM) | OX1R EC50 (nM) | Selectivity (OX1R/OX2R) | Assay Type | Source |
|---|---|---|---|---|---|
| [Ala11, D-Leu15]-orexin-B (AL-OXB) | 0.055 | 58 | ~1000-fold | Ca2+ Mobilization (CHO cells) | researchgate.net |
| TAK-994 | 19 | >10,000 | >700-fold | Ca2+ Mobilization | biospace.com |
| TAK-861 | 2.5 | >7,500 | ~3000-fold | Ca2+ Mobilization (CHO cells) | nih.gov |
| ORX750 | 0.11 | 1100 | ~9800-fold | FLIPR Assay | researchgate.net |
| ORX142 | 0.069 | >900 | >13,000-fold | Functional Assay | thieme-connect.com |
| BP1.15205 | 0.015 | >9 | >600-fold | Functional Assay | nih.gov |
| OX-201 | 8.0 | 8100 | ~1012-fold | Ca2+ Mobilization (CHO cells) | amazonaws.com |
In Vivo Assays
Preclinical in vivo characterization is essential to confirm that the effects observed in vitro translate to a physiological response. Genetically engineered mouse models that replicate the pathophysiology of narcolepsy are invaluable tools. These include orexin/hypocretin knockout (Hcrt-/-) mice and orexin neuron-ablated models like the orexin/ataxin-3 and orexin-tTA;TetO diphtheria toxin A mice. biospace.comnih.gov In these models, agonists are evaluated for their ability to promote and consolidate wakefulness, reduce sleep fragmentation, and suppress cataplexy-like episodes, which are hallmark symptoms of orexin deficiency. nih.govresearchgate.net Efficacy is typically assessed using electroencephalogram (EEG) and electromyogram (EMG) recordings to precisely score sleep-wake states and cataplexy events. researchgate.net
Application of Advanced Structural Biology Techniques for Deeper Mechanistic Understanding
Understanding how agonists bind to and activate the OX2R is critical for rational drug design. Advanced structural biology techniques have provided unprecedented insights into these mechanisms. nih.gov Cryo-electron microscopy (cryo-EM) has been a particularly transformative technique, enabling the determination of high-resolution structures of the OX2R G protein-coupled receptor (GPCR) in its active state, bound to both endogenous peptide agonists and novel small-molecule agonists. frontiersin.orgyoutube.com
These structures reveal the specific amino acid residues within the receptor's binding pocket that interact with the agonist, and they elucidate the conformational changes the receptor undergoes upon activation. frontiersin.org This detailed molecular understanding helps explain the basis for agonist potency and selectivity. By comparing active-state structures with antagonist-bound structures, researchers can build a comprehensive model of the molecular switches that govern both receptor activation and inhibition. frontiersin.org This knowledge is instrumental for structure-based drug discovery, guiding the design of new agonists with optimized properties. uci.edu Other key techniques in structural biology that complement cryo-EM include X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. youtube.comnih.gov
Utilization of Optogenetic and Chemogenetic Approaches for Dissecting OX2R Circuits
Orexin agonists exert their effects by modulating complex neural circuits that regulate arousal and other functions. Optogenetics and chemogenetics are powerful techniques that allow for the precise control of specific neuron populations to map these circuits. frontiersin.orgsleepreviewmag.com
Chemogenetics , particularly the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) system, has been used to study the role of orexin neurons. nih.govnih.gov In this approach, a viral vector is used to introduce an engineered G-protein coupled receptor (e.g., hM3Dq for activation or hM4Di for inhibition) specifically into the orexin neurons of genetically modified mice (Orexin-Cre mice). nih.govalkermes.com Systemic administration of an otherwise inert ligand, clozapine-N-oxide (CNO), then selectively activates or silences these neurons. nih.gov This allows researchers to mimic or block the downstream effects of orexin release, helping to dissect the circuits responsible for maintaining wakefulness and other behaviors. alkermes.com
Optogenetics offers even greater temporal precision, using light to control neuronal activity. nih.govsleepreviewmag.com This has been applied to the orexin system to probe local microcircuits. For instance, by expressing the light-sensitive channel Channelrhodopsin-2 in orexin neurons, researchers can use light pulses to stimulate their firing and simultaneously record the electrical responses of neighboring neurons, such as melanin-concentrating hormone (MCH) cells. uci.edu This approach has revealed inhibitory signaling from orexin neurons to MCH neurons, demonstrating how these techniques can untangle the complex local connectivity within the hypothalamus. uci.edu
Investigation of Receptor Desensitization and Tolerance Mechanisms in Preclinical Models
For any agonist intended for chronic therapeutic use, a key question is whether its effects will diminish over time due to receptor desensitization or the development of tolerance. As G-protein coupled receptors, orexin receptors are theoretically susceptible to desensitization mechanisms such as receptor phosphorylation and internalization following prolonged activation. alkermes.com
However, preclinical studies with several novel OX2R agonists have shown encouraging results in this regard. In mouse models of narcolepsy, the wake-promoting and cataplexy-suppressing effects of compounds like danavorexton (B3325393) and TAK-994 were maintained after repeated or chronic administration. biospace.com For example, the effects of TAK-994 were sustained after 14 consecutive days of dosing in orexin/ataxin-3 mice, suggesting a low risk of tolerance development. biospace.com Similarly, studies with danavorexton showed that it ameliorated wakefulness fragmentation after both acute and repeated administration, indicating a low potential for receptor desensitization. These findings suggest that, at least in the preclinical models studied, tolerance does not appear to be a significant limitation for OX2R agonists.
Exploration of Novel Therapeutic Indications beyond Hypersomnia in Preclinical Research
While the primary therapeutic target for OX2R agonists is narcolepsy and other disorders of hypersomnia, the widespread projections of orexin neurons suggest a much broader therapeutic potential. nih.gov Preclinical research is actively exploring several of these novel indications.
Obesity and Metabolic Syndrome : Orexin signaling is known to play a role in energy homeostasis. Preclinical studies have shown that deficiencies in this system can lead to obesity, and that activation of OX2R can make animals resistant to diet-induced obesity. Repeated administration of the OX2R agonist danavorexton was found to significantly suppress body weight gain in a mouse model of narcolepsy.
Recovery from Anesthesia : Orexin deficiency has been shown to cause delayed recovery from general anesthesia in mice, an effect that can be reversed by orexin agonists. This suggests a potential use for OX2R agonists in facilitating or expediting emergence from anesthesia.
Opioid-Induced Respiratory Depression : OX2R activation has been shown to stimulate respiratory centers in the brain. amazonaws.com Preclinical studies in rodents demonstrated that the OX2R agonist danavorexton could improve respiratory parameters during fentanyl-induced sedation, pointing to a potential role in mitigating this dangerous side effect of opioid use.
Other Neurological and Psychiatric Disorders : The orexin system is implicated in regulating emotion, reward, and cognition. nih.gov Preclinical data from a chronic social defeat model has suggested potential antidepressant-like effects for OX2R agonists. This opens the door to exploring their use in conditions like depression with hypersomnia.
Biomarker Discovery and Validation in Preclinical Models for OX2R Agonist Activity
The development of reliable biomarkers is crucial for translating preclinical findings to clinical trials. Biomarkers can provide evidence of target engagement, demonstrate a pharmacodynamic effect, and help guide dose selection.
A key biomarker for in vivo target engagement and receptor selectivity is the measurement of neuronal activation via c-Fos immunoreactivity. researchgate.net Orexin receptors have distinct distribution patterns; OX1R is highly expressed in the locus coeruleus (LC), while OX2R is predominantly expressed in the tuberomammillary nucleus (TMN). Following administration of a selective OX2R agonist, an increase in c-Fos-positive cells is observed in the TMN but not the LC, confirming selective receptor activation in the brain. researchgate.net
Pharmacodynamic biomarkers are used to measure the physiological response to the drug. EEG recordings are a powerful tool, as they can reveal drug-induced changes in brain wave patterns, such as an increase in gamma power, which is associated with wakefulness and alertness. researchgate.net Researchers also measure levels of orexin-A in the cerebrospinal fluid (CSF) to determine if an agonist's effects are mediated by the release of endogenous orexins. Studies with TAK-994 in monkeys showed that the agonist promoted wakefulness without increasing CSF orexin-A levels, indicating a direct action on the receptor.
Development of Brain-Penetrant and Orally Bioavailable OX2R Agonists
A primary goal in the field has been the development of small-molecule OX2R agonists that can be administered orally and can effectively cross the blood-brain barrier (BBB) to reach their target in the central nervous system. nih.gov The endogenous orexin neuropeptides themselves are unable to do this, precluding their use as simple oral therapeutics.
Significant progress has been made in discovering and optimizing orally bioavailable, brain-penetrant OX2R agonists. biospace.com Through high-throughput screening campaigns followed by medicinal chemistry optimization, several distinct chemical classes of compounds have been identified. nih.gov Compounds such as TAK-925 (danavorexton), TAK-994, TAK-861, and ORX750 represent successful examples of this effort. researchgate.netnih.gov Preclinical pharmacokinetic analysis is a critical part of this process, confirming that these molecules achieve sufficient exposure in the brain after oral administration to exert their therapeutic effects. The development of these compounds has been a crucial step in moving OX2R agonism from a theoretical concept to a viable therapeutic strategy for patients. biospace.com
Q & A
Q. Q1. What experimental models are most suitable for evaluating the efficacy and selectivity of Orexin 2 Receptor Agonist 2 (OX2R Agonist 2) in vitro?
A:
- Receptor Selectivity Assays : Use calcium flux or cAMP accumulation assays in HEK-293 cells transfected with OX1R or OX2R to quantify agonist potency (EC50) and selectivity ratios. For example, OX2R Agonist 2 exhibits an EC50 of 23 nM for OX2R and a 70-fold selectivity over OX1R .
- Comparative Agonist Studies : Include endogenous ligands (e.g., Orexin-A/B) as positive controls to benchmark activity .
- Kinetic Binding Studies : Surface plasmon resonance (SPR) or radioligand displacement assays can assess binding affinity (Ki) and dissociation rates .
Q. Q2. How should researchers validate the specificity of OX2R Agonist 2 in vivo?
A:
- Knockout Models : Use OX2R−/− or OX1R−/− mice to confirm target-specific effects. For example, rescue of orexin-deficient phenotypes (e.g., narcolepsy) should depend on OX2R activation .
- Pharmacological Antagonists : Co-administer selective OX2R antagonists (e.g., TCS-OX2-29) to block agonist effects and confirm mechanism .
- Behavioral Metrics : Measure wake-promotion effects in sleep-deprivation models, as OX2R activation enhances arousal .
Advanced Research Questions
Q. Q3. How can conflicting data on OX2R agonist efficacy in clinical trials be reconciled?
A:
- Dose-Dependent Hepatotoxicity : In Phase 2 trials, TAK-861 (OX2R agonist) showed dose-dependent improvements in sleep latency but also elevated liver enzymes, leading to trial termination. This highlights the need for toxicity screens in preclinical stages .
- Patient Stratification : Subgroup analyses may reveal genetic or phenotypic factors (e.g., orexin levels in CSF) influencing response variability. For example, narcolepsy type 1 (NT1) patients with orexin deficiency showed better efficacy than NT2 .
- Species-Specific Differences : Rodent models may not fully replicate human OX2R signaling pathways, necessitating human iPSC-derived neurons for translational studies .
Q. Q4. What methodological strategies address the challenge of OX2R/OX1R cross-reactivity in agonist design?
A:
- Structural Modeling : Use homology models of OX2R and OX1R based on GPCR templates (e.g., β2-adrenergic receptor) to identify residues critical for selectivity. For example, mutations in transmembrane domain 5 (TM5) alter agonist binding .
- Peptide vs. Non-Peptide Agonists : Non-peptide agonists (e.g., TAK-861) often show higher selectivity but may lack the sustained activation seen with peptide ligands like Orexin-B .
- Bias Signaling Profiling : Quantify agonist bias toward Gq/11 vs. β-arrestin pathways to optimize therapeutic effects (e.g., wakefulness) while minimizing side effects .
Q. Q5. How should researchers design a Phase 2 trial for OX2R Agonist 2 to balance efficacy and safety?
A:
- Primary Endpoints : Use objective metrics like Maintenance of Wakefulness Test (MWT) latency and Epworth Sleepiness Scale (ESS) scores, as validated in TAK-861 trials .
- Safety Monitoring : Include frequent liver function tests (LFTs) and renal panels, given the hepatotoxicity risks observed with TAK-994 and TAK-861 .
- Adaptive Dosing : Implement dose-escalation protocols with pre-specified stopping rules for adverse events (e.g., Hy’s Law criteria for drug-induced liver injury) .
Data Analysis and Interpretation
Q. Q6. What statistical approaches are recommended for analyzing small-sample clinical data in OX2R agonist trials?
A:
- Mixed-Effects Models : Account for intra-patient variability and missing data (e.g., early trial termination) using likelihood-based methods .
- Bayesian Adaptive Designs : Incorporate prior data (e.g., preclinical efficacy) to enhance power in underpowered cohorts .
- Sensitivity Analyses : Test robustness of results by excluding outliers or applying multiple imputation for missing data .
Q. Q7. How can researchers resolve discrepancies between preclinical and clinical efficacy data?
A:
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Compare drug exposure (Cmax, AUC) and receptor occupancy across species to identify translational gaps .
- Biomarker Validation : Measure cerebrospinal fluid (CSF) orexin levels or OX2R expression in patient biopsies to confirm target engagement .
- Post Hoc Analyses : Re-evaluate preclinical models for limitations (e.g., lack of comorbid conditions in animal models) .
Mechanistic and Translational Research
Q. Q8. What experimental evidence supports the hypothesis that OX2R agonists restore orexin signaling in narcolepsy?
A:
- Electrophysiological Recordings : In vitro slice preparations show OX2R agonists increase firing rates of locus coeruleus neurons, which regulate arousal .
- Behavioral Rescue in Knockout Models : OX2R Agonist 2 restores wakefulness in orexin/ataxin-3 transgenic mice, a model of NT1 .
- Clinical Correlation : TAK-861 reduced cataplexy rates by 95% in NT1 patients, aligning with OX2R’s role in stabilizing wake-sleep transitions .
Emerging Challenges
Q. Q9. How can researchers mitigate the risk of receptor desensitization with chronic OX2R agonist use?
A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
